molecular formula C11H13ClO2 B12917988 3-[(2-Chlorophenyl)methoxy]oxolane CAS No. 68363-68-8

3-[(2-Chlorophenyl)methoxy]oxolane

Cat. No.: B12917988
CAS No.: 68363-68-8
M. Wt: 212.67 g/mol
InChI Key: VOWMLNDYPWONDU-UHFFFAOYSA-N
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Description

3-((2-chlorobenzyl)oxy)tetrahydrofuran is a heterocyclic organic compound that features a tetrahydrofuran ring substituted with a 2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorobenzyl)oxy)tetrahydrofuran typically involves the reaction of 2-chlorobenzyl chloride with tetrahydrofuran in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the tetrahydrofuran, followed by nucleophilic substitution with 2-chlorobenzyl chloride . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-((2-chlorobenzyl)oxy)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((2-chlorobenzyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-bromobenzyl)oxy)tetrahydrofuran
  • 3-((2-fluorobenzyl)oxy)tetrahydrofuran
  • 3-((2-iodobenzyl)oxy)tetrahydrofuran

Uniqueness

Compared to its analogs, 3-((2-chlorobenzyl)oxy)tetrahydrofuran is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s overall properties and applications .

Properties

CAS No.

68363-68-8

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

3-[(2-chlorophenyl)methoxy]oxolane

InChI

InChI=1S/C11H13ClO2/c12-11-4-2-1-3-9(11)7-14-10-5-6-13-8-10/h1-4,10H,5-8H2

InChI Key

VOWMLNDYPWONDU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCC2=CC=CC=C2Cl

Origin of Product

United States

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